molecular formula C18H22N6OS B2776960 N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(3-methylthiophen-2-yl)propanamide CAS No. 2309259-81-0

N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(3-methylthiophen-2-yl)propanamide

Cat. No. B2776960
CAS RN: 2309259-81-0
M. Wt: 370.48
InChI Key: YZVCHHFBIZZGRB-UHFFFAOYSA-N
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Description

N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(3-methylthiophen-2-yl)propanamide is a useful research compound. Its molecular formula is C18H22N6OS and its molecular weight is 370.48. The purity is usually 95%.
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Scientific Research Applications

Synthetic Studies and Anti-Asthmatic Activities

Researchers have synthesized a series of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides and evaluated them for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. These compounds have shown potent anti-asthmatic activity, suggesting potential applications in the treatment of asthma and other respiratory diseases (Kuwahara et al., 1997).

Antimicrobial and Antitumor Activities

A variety of compounds within the triazolo and pyridazine families have been synthesized and screened for antimicrobial activity against a range of bacterial strains. Some of these compounds have demonstrated significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Raval & Desai, 2005). Furthermore, certain derivatives have been evaluated against human colon and lung carcinomas in vitro, revealing their prospective use in cancer therapy (Chen et al., 1982).

Cardiovascular Agent Development

The synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems have been explored for their coronary vasodilating and antihypertensive activities. Among these compounds, certain derivatives were identified as promising cardiovascular agents due to their potent activity in dilating coronary arteries and lowering blood pressure (Sato et al., 1980).

Synthesis and Structural Analysis

Research on the synthesis and structural analysis of triazolo[4,3-b]pyridazine derivatives has provided valuable insights into their chemical properties and potential pharmacological applications. Detailed studies including density functional theory (DFT) calculations, Hirshfeld surface analysis, and 3D energy frameworks have been conducted to understand the molecular structure and intermolecular interactions of these compounds, which are crucial for designing drugs with specific biological activities (Sallam et al., 2021).

properties

IUPAC Name

N-methyl-3-(3-methylthiophen-2-yl)-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6OS/c1-12-8-9-26-15(12)4-7-18(25)22(3)14-10-23(11-14)17-6-5-16-20-19-13(2)24(16)21-17/h5-6,8-9,14H,4,7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVCHHFBIZZGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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